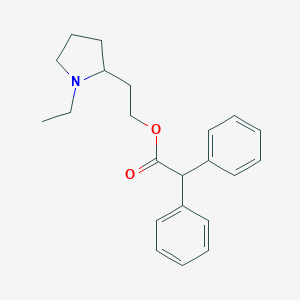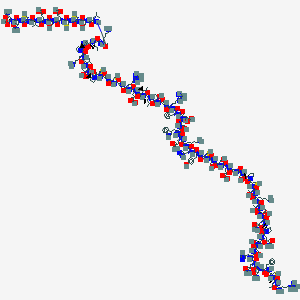![molecular formula C61H100N22O15 B013122 [Nphe1]nociceptin(1-13)NH2](/img/structure/B13122.png)
[Nphe1]nociceptin(1-13)NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This receptor is structurally similar to opioid receptors but is not activated by traditional opioid ligands . [Nphe1]nociceptin(1-13)NH2 acts as a selective and competitive antagonist of the nociceptin receptor, making it a valuable tool in studying the physiological and pharmacological roles of nociceptin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Nphe1]nociceptin(1-13)NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
The use of automated synthesizers allows for the efficient production of peptides with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
[Nphe1]nociceptin(1-13)NH2 primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA), water, scavengers (e.g., triisopropylsilane)
Purification: High-performance liquid chromatography (HPLC)
Major Products
The primary product of the synthesis is this compound itself. During the cleavage and deprotection steps, side products such as truncated peptides and amino acid derivatives may be formed, which are typically removed during purification .
Scientific Research Applications
[Nphe1]nociceptin(1-13)NH2 is used extensively in scientific research to study the nociceptin receptor and its role in various physiological and pathological processes. Some key applications include:
Pharmacological Studies: Investigating the effects of nociceptin receptor antagonism on pain perception, anxiety, and addiction.
Neuroscience Research: Understanding the role of nociceptin in modulating neurotransmitter release and synaptic plasticity.
Cardiovascular Research: Examining the effects of nociceptin on cardiovascular function, including blood pressure and heart rate regulation.
Drug Development: Exploring the potential of this compound as a prototype for developing new analgesics and therapeutic agents.
Mechanism of Action
[Nphe1]nociceptin(1-13)NH2 exerts its effects by selectively binding to the nociceptin receptor, thereby blocking the binding and activity of endogenous nociceptin. This antagonism prevents the activation of downstream signaling pathways that are typically triggered by nociceptin, such as the inhibition of cyclic AMP accumulation and modulation of ion channel activity . By blocking nociceptin receptor activation, this compound can modulate various physiological responses, including pain perception and cardiovascular function .
Comparison with Similar Compounds
Similar Compounds
[Phe1(CH2-NH)Gly2]nociceptin(1-13)NH2: Another nociceptin receptor antagonist with a similar structure but different binding affinity and activity.
Nocistatin: A peptide derived from the same precursor as nociceptin but with distinct biological activities.
Uniqueness
[Nphe1]nociceptin(1-13)NH2 is unique in its high selectivity and competitive antagonism of the nociceptin receptor. Unlike other nociceptin receptor antagonists, it does not exhibit any residual agonist activity, making it a valuable tool for studying the specific effects of nociceptin receptor blockade .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[2-(benzylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H100N22O15/c1-35(75-48(88)33-74-59(98)50(37(3)85)83-57(96)44(28-38-16-6-4-7-17-38)77-49(89)32-73-47(87)31-72-46(86)30-69-29-39-18-8-5-9-19-39)52(91)79-43(23-15-27-71-61(67)68)55(94)81-41(21-11-13-25-63)56(95)82-45(34-84)58(97)76-36(2)53(92)80-42(22-14-26-70-60(65)66)54(93)78-40(51(64)90)20-10-12-24-62/h4-9,16-19,35-37,40-45,50,69,84-85H,10-15,20-34,62-63H2,1-3H3,(H2,64,90)(H,72,86)(H,73,87)(H,74,98)(H,75,88)(H,76,97)(H,77,89)(H,78,93)(H,79,91)(H,80,92)(H,81,94)(H,82,95)(H,83,96)(H4,65,66,70)(H4,67,68,71)/t35-,36-,37+,40-,41-,42-,43-,44-,45-,50-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBZIPCESQREMT-UVDGFCMYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H100N22O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1381.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
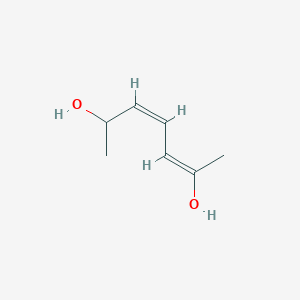
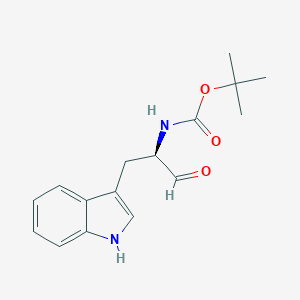
![2-(1H-Benzo[d]imidazol-6-yl)ethanamine](/img/structure/B13045.png)

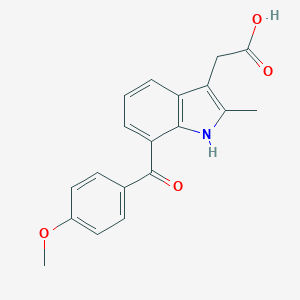
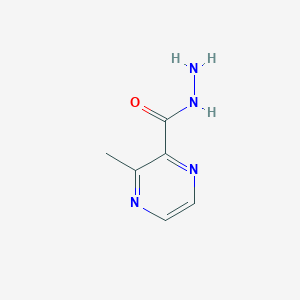

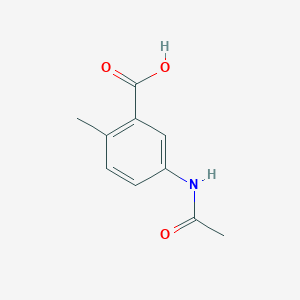
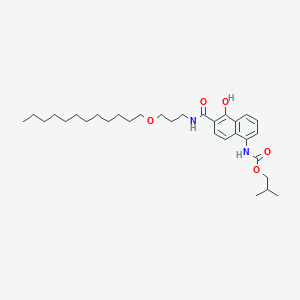
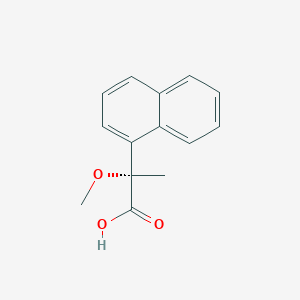
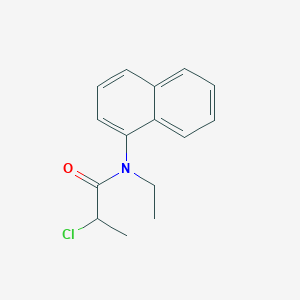
![Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)](/img/structure/B13073.png)
